molecular formula C8H10Cl2FNO B3166785 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride CAS No. 914086-51-4

2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride

Cat. No.: B3166785
CAS No.: 914086-51-4
M. Wt: 226.07 g/mol
InChI Key: APYLEIPMEMWTTG-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride is a halogen-substituted phenoxyethylamine derivative characterized by a chloro group at the 3-position and a fluoro group at the 4-position on the phenoxy ring. Halogenated phenoxyethylamines are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which modulate reactivity and lipophilicity .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLEIPMEMWTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-chloro-4-fluorophenoxy)ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3-chloro-4-fluorophenoxy)ethylamine hydrochloride with key analogs based on substituent effects, stability, and applications:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications Stability/Safety Source
2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride 3-Cl, 4-F on phenoxy Not provided ~248.67 (calc.) Hypothesized use in synthesis; moderate lipophilicity Likely stable under ambient conditions* -
2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride 2-Cl, 4-F on phenoxy 1051919-33-5 - Industrial grade (99% purity); positional isomer Higher steric hindrance due to ortho-Cl
2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride 4-OH, 3-OCH3 on phenyl Not provided - Polar, hydrophilic; research applications Unclassified; likely less stable than halogenated analogs
Dopamine hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine) 3,4-diOH on phenyl 62-31-7 189.64 Neurotransmitter; high water solubility Stable under ambient conditions
2-(tert-Butyloxy)-ethylamine hydrochloride tert-butyl-O- group 335598-67-9 - Bulky substituent; synthesis intermediate Stable storage; low reactivity
2-(2-Methoxy-4-nitro-phenoxy)ethylamine hydrochloride 2-OCH3, 4-NO2 on phenoxy 1051368-94-5 248.67 High reactivity (electron-deficient ring) Potential decomposition risks due to NO2

*Stability inferred from halogenated analogs in and .

Key Findings:

Substituent Effects on Reactivity and Solubility: Halogen substituents (Cl, F) enhance lipophilicity compared to hydroxyl or methoxy groups, favoring membrane permeability in bioactive compounds . The nitro group in 2-(2-methoxy-4-nitro-phenoxy)ethylamine hydrochloride increases electrophilic reactivity, whereas chloro/fluoro substituents provide milder electron withdrawal .

Stability and Safety: Halogenated compounds (e.g., 2-(3-chloro-4-fluorophenoxy)ethylamine) are likely stable under standard storage conditions, akin to dopamine hydrochloride and tert-butoxy derivatives .

Applications: Dopamine hydrochloride is well-established in medical use, while halogenated phenoxyethylamines are primarily intermediates in industrial synthesis . The tert-butoxy derivative’s steric bulk may limit reactivity, making it suitable for controlled synthetic steps .

Biological Activity

Overview

2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a chloro and fluorine substituent on a phenoxy group. Its molecular formula is C8H10ClFNO\text{C}_8\text{H}_{10}\text{ClFNO}, with a molecular weight of 226.08 g/mol. This compound is primarily encountered in its hydrochloride salt form, enhancing its solubility in aqueous solutions, which is advantageous for various biological applications.

The presence of both amine and ether functionalities in 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride allows it to participate in multiple chemical reactions, including:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Hydrolysis reactions

These reactions can lead to the formation of various derivatives, making this compound a versatile building block in medicinal chemistry.

The biological activity of 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems or influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as anxiety or depression .

Anticancer Activity

Research has indicated that compounds similar to 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride exhibit significant anticancer properties. For instance, studies on structurally related phenoxyethylamines have shown that they can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of electron-withdrawing groups like chloro and fluoro enhances these effects, making them promising candidates for further development as anticancer agents .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of phenoxyethylamines showed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating potent anticancer activity .
    • Another investigation into the structure-activity relationship (SAR) revealed that the introduction of halogen substituents significantly improved cytotoxicity against MCF-7 breast cancer cells .
  • Mechanistic Insights :
    • Flow cytometry analysis indicated that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase-3/7 activity, suggesting a robust mechanism for inducing cancer cell death .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Chloro-2-fluorophenyl)ethanamineContains chloro and fluorine substituentsDifferent substitution pattern affects reactivity
2-(3-Chloro-4-propoxyphenyl)ethylamineSimilar ether linkage but with a propoxy groupPropoxy group may alter solubility and biological activity
2-(3-Chloro-4-fluorophenyl)ethanamineLacks the ether functionalityPotentially different biological interactions due to absence of ether

The unique combination of chlorinated and fluorinated substituents along with the ether linkage in 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride may provide distinct properties compared to its analogs, influencing its solubility, stability, and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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